Benzyldimethyl(3-(2-furyl)-2-methylpropyl)ammonium iodide

Description

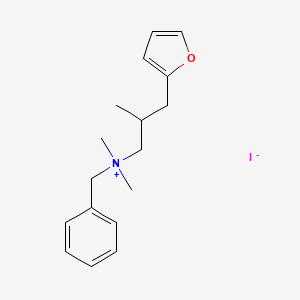

Benzyldimethyl(3-(2-furyl)-2-methylpropyl)ammonium iodide is a quaternary ammonium compound characterized by a benzyl group, two methyl groups, and a 3-(2-furyl)-2-methylpropyl substituent attached to a nitrogen center, with iodide as the counterion. The 2-furyl moiety is notable for its presence in bioactive molecules, such as 3-(2-furyl)acrylic acid esters, which exhibit antimicrobial properties but suffer from poor water solubility . The quaternary ammonium group in this compound likely enhances solubility and bioavailability compared to non-ionic furyl derivatives, a critical advantage in drug design .

Properties

CAS No. |

25433-49-2 |

|---|---|

Molecular Formula |

C17H24INO |

Molecular Weight |

385.28 g/mol |

IUPAC Name |

benzyl-[3-(furan-2-yl)-2-methylpropyl]-dimethylazanium;iodide |

InChI |

InChI=1S/C17H24NO.HI/c1-15(12-17-10-7-11-19-17)13-18(2,3)14-16-8-5-4-6-9-16;/h4-11,15H,12-14H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

HIWCCRVRGDADSR-UHFFFAOYSA-M |

Canonical SMILES |

CC(CC1=CC=CO1)C[N+](C)(C)CC2=CC=CC=C2.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyldimethyl(3-(2-furyl)-2-methylpropyl)ammonium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is to react benzyldimethylamine with 3-(2-furyl)-2-methylpropyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance efficiency and scalability. Additionally, the choice of solvents and reaction conditions may be optimized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzyldimethyl(3-(2-furyl)-2-methylpropyl)ammonium iodide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride (NaCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction may produce 3-(2-furyl)-2-methylpropanol.

Scientific Research Applications

Benzyldimethyl(3-(2-furyl)-2-methylpropyl)ammonium iodide has several scientific research applications:

Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: The compound can be used in studies of cell membrane interactions and as a model compound for studying quaternary ammonium compounds.

Industry: The compound is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of Benzyldimethyl(3-(2-furyl)-2-methylpropyl)ammonium iodide involves its interaction with cell membranes. The positively charged ammonium group can interact with negatively charged components of the cell membrane, leading to disruption of membrane integrity and cell lysis. This mechanism is similar to other quaternary ammonium compounds, which are known for their antimicrobial activity.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Furyl vs. Myristoylamino Groups: The 2-furyl group in the target compound may confer distinct bioactivity compared to the myristoylamino group in Miramistin®. The quaternary ammonium group in the target compound likely mitigates this issue, enhancing bioavailability .

- Oxoallyl vs. Oxopyrrolidinyl Groups : The oxoallyl substituent in ’s compound and the oxopyrrolidinyl group in ’s analog highlight how electronegative substituents influence solubility and toxicity. The latter’s LD₅₀ of 3050 µg/kg suggests higher acute toxicity than typical quaternary ammonium disinfectants .

Solubility and Formulation

- The iodide counterion in the target compound may improve stability compared to chloride analogs like Miramistin®. However, chloride-based compounds are more common in medical formulations due to lower molecular weight and cost .

- Ethyl 3-(2-furyl)propionate (CAS 10031-90-0), a structurally related ester, exemplifies the solubility challenges of non-ionic furyl derivatives . The target compound’s ionic nature likely addresses this limitation, enabling broader pharmaceutical applications .

Q & A

Q. What are the recommended synthetic pathways for Benzyldimethyl(3-(2-furyl)-2-methylpropyl)ammonium iodide, and how can purity be optimized?

Synthesis typically involves quaternization of a tertiary amine precursor with benzyl halides under controlled conditions. For example, reacting 3-(2-furyl)-2-methylpropylamine with benzyl chloride derivatives in a polar solvent (e.g., acetonitrile) at 60–80°C for 12–24 hours. Purification via recrystallization from ethanol/water mixtures or column chromatography (silica gel, methanol/dichloromethane eluent) enhances purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm structural integrity via NMR (e.g., characteristic benzyl protons at δ 4.2–4.5 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?

- NMR : Look for benzyl group protons (δ 4.2–4.5 ppm), furyl ring protons (δ 6.2–7.4 ppm), and methyl groups (δ 1.2–1.5 ppm).

- NMR : Confirm quaternary ammonium formation via carbons adjacent to nitrogen (δ 50–70 ppm).

- Mass Spectrometry (ESI-MS) : Identify the molecular ion peak [M-I] and isotopic pattern consistent with iodine.

- FT-IR : Stretching vibrations for C-N (1200–1250 cm) and aromatic C-H (3000–3100 cm) .

Q. How should storage conditions be optimized to maintain compound stability?

Store in airtight, light-protected containers at –20°C to prevent degradation. Aqueous solutions should be buffered at neutral pH to avoid hydrolysis. For long-term stability, lyophilize the compound and store under inert gas (e.g., argon) .

Advanced Research Questions

Q. What mechanistic insights exist regarding its biological activity, particularly in antimicrobial contexts?

The compound’s quaternary ammonium structure disrupts microbial membranes via electrostatic interactions with phospholipids. Advanced studies involve fluorescent dye leakage assays (e.g., calcein release from liposomes) and molecular dynamics simulations to map binding affinity to lipid bilayers. Compare efficacy against Gram-positive vs. Gram-negative bacteria to assess structural selectivity .

Q. How can structure-activity relationships (SAR) be explored to enhance its pharmacological properties?

Systematically modify substituents:

Q. What methodologies are employed for toxicological evaluation in preclinical research?

- In vitro : Ames test for mutagenicity, mitochondrial toxicity assays (Seahorse XF Analyzer).

- In vivo : Acute toxicity studies in rodent models (OECD Guideline 423), focusing on neurotoxicity markers (e.g., acetylcholinesterase inhibition). Cross-reference with structurally related compounds in toxicity databases to predict endpoints .

Q. How can analytical challenges, such as detecting trace impurities, be addressed?

Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) coupled with charged aerosol detection (CAD) for non-UV-absorbing impurities. For iodine content quantification, employ ion chromatography with conductivity detection .

Q. How should contradictory data in literature regarding its efficacy be resolved?

Reconcile discrepancies by standardizing experimental conditions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.